Sulfurimidic difluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

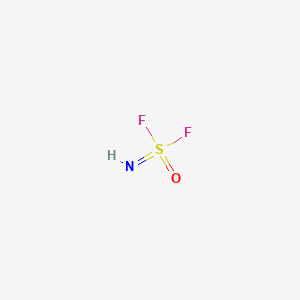

Sulfurimidic difluoride is a chemical compound that contains sulfur, nitrogen, and fluorine atoms. It is known for its unique properties and reactivity, making it a subject of interest in various fields of chemistry and industry. The compound is characterized by the presence of two fluorine atoms bonded to a sulfur atom, with an imidic linkage involving nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfurimidic difluoride can be synthesized through several methods. One common approach involves the reaction of sulfur dichloride with potassium fluoride or mercury(II) fluoride at low pressures. The reaction can be represented as follows: [ \text{SCl}_2 + 2 \text{KF} \rightarrow \text{SF}_2 + 2 \text{KCl} ] [ \text{SCl}_2 + \text{HgF}_2 \rightarrow \text{SF}_2 + \text{HgCl}_2 ]

Another method involves the reaction of oxygen difluoride with hydrogen sulfide: [ \text{OF}_2 + \text{H}_2\text{S} \rightarrow \text{SF}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the aforementioned methods. The process is carefully controlled to ensure high purity and yield of the compound. The use of advanced distillation and purification techniques helps in obtaining high-purity this compound suitable for various applications.

Chemical Reactions Analysis

SuFEx Reactivity with Proteins

SAFs form covalent bonds with specific amino acid residues (e.g., tyrosine, lysine) in protein binding pockets. Key factors enabling reactivity include:

-

Proximity to Nucleophiles : Cationic residues (e.g., arginine, lysine) lower the activation energy by stabilizing the transition state via fluoride ion extraction .

-

pKa Modulation : Nearby residues enhance nucleophilicity of reactive side chains .

Experimental Evidence :

-

EPHX2 Enzyme : Compound 9 reacts with Tyr466 in the active site, confirmed by LC-MS/MS (Supplementary Fig. 6) .

-

PARP1 : Covalent modification by 2 occurs in the NAD⁺ binding site, inhibited by olaparib (Fig. 3h) .

| Protein Target | SAF Compound | Reactive Residue | Kinetic Parameter | Reference |

|---|---|---|---|---|

| EPHX2 | 9 | Tyr466 | kinact=0.12 min−1 | |

| MIF | 17 | N-terminal proline | Quantitatively conjugated at 25°C |

Enantioselective SuFEx Reactions

Recent studies demonstrate enantioselective SuFEx with sulfonimidoyl fluorides:

-

Si-Free Mechanism : Eliminating silicon-based activators enables enantioretentive reactions (Fig. 2a) .

-

Racemization Control : Fluorination of sulfinamide salts (e.g., (S)-4) proceeds with minimal racemization when using optimized conditions (DMF, Selectfluor) .

Example :

(S)-1a synthesized from (S)-p-toluenesulfinamide retains >90% enantiomeric excess (ee) under controlled fluorination .

Kinetics and Mechanistic Insights

SuFEx kinetics in proteins follow a two-step mechanism:

-

Noncovalent Binding : Driven by protein-ligand affinity.

-

Covalent Bond Formation : Dependent on nucleophile reactivity and local environment (e.g., pH, residue identity) .

Key Findings :

-

Rate Dependency : Nonlinear correlation with protein concentration (Fig. 4b) .

-

pH Sensitivity : Reaction rates increase at basic pH due to deprotonation of tyrosine residues .

Stability and Chemoselectivity

SAFs exhibit unique stability features:

-

Thermal Resistance : Stable under reflux conditions (e.g., aniline) .

-

Reduction Resistance : Heterolytic cleavage avoids unwanted reduction pathways .

Comparative Reactivity of SAFs

| Electrophile Type | Reaction Partner | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Aryl-SAF (1 ) | Piperidine | 92 | DMF, 25°C | |

| Alkyl-SAF (2h ) | Primaquine | 85 | CH₃CN, 60°C |

Scientific Research Applications

Sulfurimidic difluoride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in fluorination reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

Industry: this compound is used in the production of specialty chemicals and materials, including fluorinated compounds.

Mechanism of Action

The mechanism of action of sulfurimidic difluoride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new bonds and products. The pathways involved in these reactions are influenced by the electronic properties of the sulfur and fluorine atoms, as well as the overall molecular structure.

Comparison with Similar Compounds

Similar Compounds

Sulfur difluoride (SF2): Similar in structure but lacks the imidic linkage.

Sulfuryl fluoride (SO2F2): Contains sulfur and fluorine but has different reactivity and applications.

Xenon difluoride (XeF2): A strong oxidizing agent with different chemical properties.

Uniqueness

Sulfurimidic difluoride is unique due to its specific molecular structure, which includes an imidic linkage. This structural feature imparts distinct reactivity and properties, making it valuable for specialized applications in chemistry and industry.

Properties

CAS No. |

20994-96-1 |

|---|---|

Molecular Formula |

F2HNOS |

Molecular Weight |

101.08 g/mol |

IUPAC Name |

difluoro-imino-oxo-λ6-sulfane |

InChI |

InChI=1S/F2HNOS/c1-5(2,3)4/h3H |

InChI Key |

LHXNDZQKLAXNKX-UHFFFAOYSA-N |

Canonical SMILES |

N=S(=O)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.